molecular formula C15H15N3O5 B2922205 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1170047-53-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2922205
CAS No.: 1170047-53-6
M. Wt: 317.301
InChI Key: GYDXAJUVBQDUQX-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-ylmethyl group (a methylenedioxy-substituted benzyl moiety) linked via an acetamide bridge to a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl core. The pyrimidine ring is substituted with a methyl group at position 6 and two oxo groups at positions 2 and 4, contributing to its planar, hydrogen-bonding-capable structure.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-8-10(14(20)18-15(21)17-8)5-13(19)16-6-9-2-3-11-12(4-9)23-7-22-11/h2-4H,5-7H2,1H3,(H,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDXAJUVBQDUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound that has garnered attention for its potential biological activity. This article explores its structure, synthesis, and biological effects, particularly in relation to its anticancer and anticonvulsant properties.

Chemical Structure and Properties

The chemical formula of this compound is C15H15N3O5C_{15}H_{15}N_{3}O_{5}, with a molecular weight of 317.30 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a tetrahydropyrimidine derivative, which is known to influence its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxol moiety exhibit significant anticancer activity. For instance:

  • A study synthesized bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives and evaluated their cytotoxicity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values were reported as follows:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Comparatively, doxorubicin showed IC50 values of 7.46 µM (HepG2), 8.29 µM (HCT116), and 4.56 µM (MCF7) .

The anticancer mechanisms were further investigated through assays assessing EGFR inhibition and apoptosis pathways involving proteins such as Bax and Bcl-2.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been explored. For example:

  • A series of compounds with similar structures showed promising anticonvulsant activities in the maximal electroshock (MES) model. The most effective compound demonstrated an ED50 value of 4.3 mg/kg with a protective index (TD50/ED50) of 37.4 . This indicates that modifications to the benzo[d][1,3]dioxole structure can enhance anticonvulsant properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications in substituents on the dioxole ring or changes in the tetrahydropyrimidine scaffold can significantly influence both anticancer and anticonvulsant activities.

CompoundAnticancer IC50 (µM)Anticonvulsant ED50 (mg/kg)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl...)2.38 (HepG2)4.3
Doxorubicin7.46 (HepG2)N/A

Case Studies

Case Study 1: Anticancer Mechanism

In vitro studies have shown that certain benzo[d][1,3]dioxole derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting EGFR signaling pathways . This suggests that compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl...) could be developed into effective anticancer agents.

Case Study 2: Anticonvulsant Efficacy

In animal models, compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl...) displayed significant protection against induced seizures when administered at specific dosages . This highlights the potential for these compounds in treating epilepsy.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Modifications

Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
  • Key Example : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS: 895001-58-8) replaces the tetrahydropyrimidine core with a pyrazolo[3,4-d]pyrimidin-4-one system ().
  • The molecular weight increases to 431.4 g/mol (vs. ~380–440 g/mol for other analogs), likely affecting solubility and bioavailability .
Thiophene-Substituted Pyrido[3,2-d]pyrimidine
  • Key Example : N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide () incorporates a thiophene-methyl group and a pyrido-pyrimidine core.
  • Impact : The sulfur atom in thiophene may improve lipophilicity and metal-binding capacity, while the expanded pyrido ring system could influence steric interactions in biological targets .

Substituent Variations on the Acetamide Linker

Aryl and Halogenated Substituents
  • SW-C165 (): Contains a 2-bromobenzyl group, which may enhance steric bulk and electron-withdrawing effects.
  • Impact : Halogenation typically increases metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
Amino and Methyl Substituents
  • Key Example: N-(6-amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)-2-(diethylamino)acetamide () substitutes the pyrimidine core with amino and methyl groups.

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